1-Bromo-2-butanone CAS number 816-40-0
1-Bromo-2-butanone CAS number 816-40-0
An In-Depth Technical Guide to 1-Bromo-2-butanone (CAS 816-40-0): Properties, Synthesis, and Applications
Abstract
1-Bromo-2-butanone (CAS 816-40-0), also known as bromomethyl ethyl ketone, is a versatile bifunctional reagent of significant interest in synthetic organic chemistry.[1][2] As an α-haloketone, its distinct reactivity profile, characterized by an electrophilic carbonyl carbon and a readily displaceable bromide, makes it a valuable building block for a wide array of molecular architectures. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, robust synthetic methodologies with mechanistic insights, key chemical transformations, and critical applications, particularly in the pharmaceutical and agrochemical sectors. Furthermore, this document establishes a framework for its safe handling, storage, and disposal, reflecting its hazardous nature as a toxic and lachrymatory agent.
Introduction: The Synthetic Utility of an α-Bromo Ketone
α-Halogenated ketones are a cornerstone class of intermediates in organic synthesis, enabling the construction of complex carbon skeletons and heterocyclic systems. 1-Bromo-2-butanone exemplifies this utility, offering two distinct points for chemical modification: the carbonyl group, which can undergo nucleophilic addition, and the α-carbon, which is a potent electrophile for nucleophilic substitution reactions.[3] Its importance is underscored by its role as a precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs) and crop protection agents, where the precise introduction of its butanone skeleton is a key strategic step.[4][5] Understanding the nuances of its synthesis, reactivity, and handling is therefore paramount for any scientist working toward the development of novel chemical entities.
Physicochemical and Spectroscopic Profile
1-Bromo-2-butanone is a colorless to straw-colored liquid under standard conditions.[1][6] Its identity and purity are typically confirmed through a combination of physical constant measurements and spectroscopic analysis.
Physical and Chemical Properties
The fundamental properties of 1-Bromo-2-butanone are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 816-40-0 | [1][7] |
| Molecular Formula | C₄H₇BrO | [1][7][8] |
| Molecular Weight | 151.00 g/mol | [1][7][9] |
| Appearance | Colorless to straw-colored liquid | [1][6] |
| Boiling Point | Data varies; e.g., 83-86 °C at 54 mmHg | [10] |
| Density | ~1.49 g/cm³ (Value for similar compounds) | |
| Solubility | Water soluble | [1][6] |
| Synonyms | Bromomethyl ethyl ketone, 1-bromobutan-2-one | [1][2][11] |
Spectroscopic Data Interpretation
Spectroscopic analysis provides an unambiguous structural confirmation.
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¹H NMR: The proton NMR spectrum is characteristic. One would expect to see a triplet corresponding to the methyl protons (-CH₃) around 1.1 ppm, a quartet for the methylene protons of the ethyl group (-CH₂CH₃) around 2.8 ppm, and a key singlet for the brominated methylene protons (-COCH₂Br) further downfield, typically around 4.0-4.2 ppm, due to the deshielding effects of both the carbonyl and the bromine atom.
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¹³C NMR: The carbon spectrum will show four distinct signals, with the carbonyl carbon appearing furthest downfield (>200 ppm), followed by the carbon bearing the bromine atom (~35-40 ppm), and then the two carbons of the ethyl group.
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Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1715-1730 cm⁻¹ is indicative of the C=O stretch of the ketone functional group.[1]
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity [M]+ and [M+2]+ separated by 2 m/z units.[1][7] The molecular ion peak would be observed at m/z = 150 and 152.
Synthesis Methodologies: Controlling Regioselectivity
The primary challenge in synthesizing 1-Bromo-2-butanone is controlling the regioselectivity of bromination on the unsymmetrical ketone, 2-butanone. Bromination can occur at either the C1 (methyl) or C3 (methylene) position. The reaction conditions, particularly the choice of catalyst (acid vs. base), dictate the outcome.
Acid-Catalyzed Bromination via Enol Intermediate
Acid-catalyzed bromination proceeds through the enol intermediate. The thermodynamic enol, formed by deprotonation of the more substituted C3 position, is more stable and forms faster. However, direct bromination in a solvent like methanol can favor attack at the less-substituted C1 position.[10] This is a well-established method for preparing α-bromomethyl ketones.[10] The reaction is believed to proceed via rate-determining enolization, followed by a rapid reaction of the enol with bromine.[12]
Caption: Acid-catalyzed synthesis of 1-Bromo-2-butanone via an enol intermediate.
Representative Synthetic Protocol (Acid-Catalyzed)
The following protocol is adapted from established procedures for the selective bromination of unsymmetrical ketones.[10]
Warning: This procedure must be performed in a certified chemical fume hood. 1-Bromo-2-butanone is a potent lachrymator and is toxic.[1][10] Appropriate personal protective equipment (PPE) is mandatory.
-
Preparation: Charge a four-necked, round-bottomed flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a pressure-equalizing dropping funnel with 2-butanone (1.0 mole) and anhydrous methanol (600 mL).
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Cooling: Cool the stirred solution to 0–5 °C using an ice-salt bath.
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Bromine Addition: Add bromine (1.0 mole) rapidly from the dropping funnel. Causality: Rapid addition in cold methanol is crucial for favoring kinetic control and minimizing the formation of the 3-bromo isomer.[10] The temperature should not exceed 10 °C during this exothermic addition.
-
Reaction: Maintain the reaction temperature at 10 °C until the red color of the bromine fades (approx. 45-60 minutes), indicating its consumption.
-
Hydrolysis: Add water (300 mL) to the reaction mixture. Causality: This step hydrolyzes any α-bromodimethyl ketal byproducts that may have formed during the reaction in methanol.[10] Stir the mixture overnight at room temperature to ensure complete hydrolysis.
-
Workup: Add additional water (900 mL) and extract the product into diethyl ether (4 x 500 mL). Combine the organic layers.
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Neutralization: Wash the combined ether layers with 10% aqueous potassium carbonate to neutralize hydrobromic acid, followed by two washes with water.
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Drying and Concentration: Dry the organic layer over anhydrous calcium chloride or magnesium sulfate, filter, and remove the solvent under reduced pressure on a rotary evaporator at room temperature.
-
Purification: The crude product can be purified by vacuum distillation to yield 1-Bromo-2-butanone.
Chemical Reactivity and Synthetic Applications
The synthetic power of 1-Bromo-2-butanone stems from its dual reactivity. It serves as an effective alkylating agent and is a precursor for various heterocyclic systems.
Nucleophilic Substitution (SN2 Reactions)
The primary reaction pathway is nucleophilic substitution at the C1 position. The electron-withdrawing carbonyl group enhances the electrophilicity of the α-carbon and stabilizes the transition state of SN2 reactions.
-
With N-nucleophiles: Reaction with amines, azides, or other nitrogen nucleophiles is a common route to α-amino ketones, which are valuable precursors for many pharmaceutical agents.
-
With O-nucleophiles: Reaction with carboxylates (e.g., potassium acetate) yields α-acyloxy ketones.[9]
-
With S-nucleophiles: Thiolates readily displace the bromide to form α-thio ketones.
-
With C-nucleophiles: Carbanions, such as those derived from malonic esters, can be alkylated to build more complex carbon chains.
Caption: Key reaction pathways for 1-Bromo-2-butanone in organic synthesis.
Heterocycle Synthesis
1-Bromo-2-butanone is a classic reagent in condensation reactions to form five-membered heterocycles.
-
Hantzsch Thiazole Synthesis: The reaction with a thioamide is a foundational method for constructing the thiazole ring, a common scaffold in medicinal chemistry. The mechanism involves initial S-alkylation by the bromo-ketone, followed by intramolecular cyclization and dehydration.
-
Imidazole Synthesis: Similarly, reaction with amidines provides a direct route to substituted imidazoles.
Role in Drug Design and Agrochemicals
The strategic introduction of a bromine atom into a drug candidate can enhance its therapeutic activity or favorably alter its metabolic profile through the formation of halogen bonds.[13] 1-Bromo-2-butanone serves as a versatile scaffold to incorporate a butanone moiety into a larger molecule, which can then be further functionalized. Its role as a key intermediate is driven by the consistent demand from the pharmaceutical and agrochemical industries for specialized building blocks.[5]
Safety, Handling, and Storage
Authoritative Grounding: The following safety protocols are synthesized from multiple Safety Data Sheets (SDS) and chemical safety sources.[1][2][6][14]
Hazard Identification
1-Bromo-2-butanone is classified as a hazardous substance with multiple risk factors.
-
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2][14]
-
Irritation: Causes serious skin and eye irritation.[2][14] It is a potent lachrymator, causing immediate tearing and pain upon exposure to vapors.[1][2]
-
Respiratory Effects: May cause respiratory irritation.[1][2][14]
Safe Handling and Personal Protective Equipment (PPE)
A self-validating system for handling this chemical involves preparation, execution, and post-handling procedures.
Caption: A mandatory workflow for the safe handling of 1-Bromo-2-butanone.
Step-by-Step Handling Protocol
-
Engineering Controls: Always handle 1-Bromo-2-butanone inside a certified chemical fume hood with proper airflow. Ensure an emergency eyewash station and safety shower are immediately accessible.[2]
-
Personal Protective Equipment (PPE):
-
Spill Response:
-
Small Spills: Isolate the area.[1][6] Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[1][6] Place the contaminated material into a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately and contact emergency personnel.[1][6]
-
-
First Aid:
-
Inhalation: Move the person to fresh air. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[14]
-
Storage and Stability
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[2][14] Recommended storage temperature is between 2-8 °C in a refrigerator designed for flammable materials.[2] The compound may be light-sensitive.[2]
Conclusion
1-Bromo-2-butanone is a reagent of considerable synthetic value, providing a reliable entry point to a diverse range of chemical structures, including α-functionalized ketones and important heterocyclic systems. Its utility in the pharmaceutical and agrochemical industries continues to drive interest in its chemistry. However, its significant hazards necessitate a thorough understanding of and strict adherence to safety protocols. By combining a deep knowledge of its reactivity with a disciplined approach to handling, researchers can effectively and safely leverage the full synthetic potential of this important chemical intermediate.
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